Scientific Field: Industrial Chemistry
Summary of Application: m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance.
Methods of Application: While the exact methods of application can vary depending on the specific product being manufactured, these compounds are typically incorporated into the material during the production process to enhance its properties.
Results or Outcomes: The addition of m-Aryloxy phenols can significantly enhance the thermal stability and flame resistance of the materials, making them safer and more durable.
Scientific Field: Material Science
Summary of Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
Methods of Application: These compounds can be added to various materials to impart these properties.
Results or Outcomes: The addition of m-Aryloxy phenols can enhance the properties of the materials, making them more resistant to oxidation, UV radiation, and fire.
Scientific Field: Organic Chemistry
Summary of Application: The compound has been used in the synthesis of α,β-unsaturated ketones.
Methods of Application: The compound was synthesized and characterized by elemental analysis, FT-IR spectra, 1H NMR, and X-ray single-crystal diffraction.
Results or Outcomes: The synthesized compound was found to have a specific crystal structure, which was stabilized by weak intermolecular C-H…N and C-H…O hydrogen bonds, C-H…π and π…π stacking interactions.
Scientific Field: Analytical Chemistry
Summary of Application: The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions.
Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.
Results or Outcomes: This method allows for the separation and analysis of the compound.
Summary of Application: The compound has been used in the synthesis of various organic compounds.
The compound referred to as "Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-" is a bisphenol, also known by the chemical name Bis(3-hydroxyphenyl)methane. Bisphenols are a class of organic compounds containing two phenolic groups connected by a central bridge. In this specific case, the bridge is a methylene group (CH2) [].
Bisphenols are widely used in the production of various polymers, including polycarbonates and epoxy resins. These polymers find numerous applications in scientific research, such as cell culture flasks, laboratory beakers, and protective coatings [].
Bis(3-hydroxyphenyl)methane consists of two phenol rings (C6H5OH) connected by a central methane (CH2) group. The phenol rings have hydroxyl (OH) groups attached at the 3rd position. This structure provides the molecule with both hydrophobic (benzene rings) and hydrophilic (hydroxyl groups) regions, influencing its solubility and interaction with other molecules [].
A notable aspect of the structure is the presence of two hydroxyl groups, which can participate in hydrogen bonding. Hydrogen bonding can affect the physical properties of the molecule and its interaction with other molecules, potentially influencing its applications in scientific research [].
The specific synthesis pathway for Bis(3-hydroxyphenyl)methane is not readily available in scientific literature searches. However, general methods for bisphenol synthesis often involve the reaction of a phenol derivative with a carbonyl compound, such as formaldehyde (HCHO) [].
Bis(3-hydroxyphenyl)methane is not a biological molecule and does not have a known mechanism of action within living systems.
Irritant